Boc-D-Cys(Mob)-OH

Descripción general

Descripción

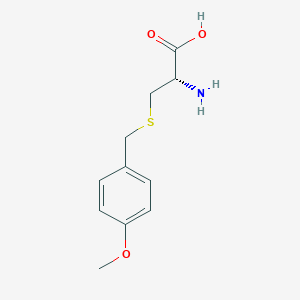

Boc-S-4-methoxybenzyl-D-cysteine is an organic compound with the molecular formula C16H23NO5S and a molecular weight of 341.43 g/mol . It is a derivative of cysteine, an amino acid, and is commonly used as a protecting group in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a 4-methoxybenzyl group, and a D-cysteine residue .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

Boc-S-4-methoxybenzyl-D-cysteine serves as a crucial building block in the synthesis of peptides. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 4-methoxybenzyl substituent on the thiol group, which allows for selective reactions during peptide assembly. This selectivity enhances the efficiency of synthesizing therapeutic peptides by preventing unwanted side reactions involving the thiol group of cysteine .

Case Study: Therapeutic Peptides

In a study focusing on the synthesis of specific peptide sequences for therapeutic applications, Boc-S-4-methoxybenzyl-D-cysteine was utilized to incorporate D-cysteine residues effectively. The protective groups enabled controlled reactivity, which is essential for forming disulfide bonds that stabilize peptide structures .

Drug Development

Novel Drug Candidates

The unique properties of Boc-S-4-methoxybenzyl-D-cysteine make it instrumental in developing novel drug candidates, particularly in oncology. Researchers have leveraged its ability to modify biological activity to design targeted therapies that can selectively interact with cancer cells .

Comparative Analysis: Drug Efficacy

A comparative analysis highlighted how Boc-S-4-methoxybenzyl-D-cysteine derivatives exhibited enhanced efficacy against specific cancer cell lines compared to traditional cysteine derivatives. This improvement is attributed to the compound's structural features that allow for better interaction with biological targets .

Bioconjugation

Facilitating Biomolecule Attachment

Boc-S-4-methoxybenzyl-D-cysteine is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is pivotal in developing biosensors and drug delivery systems, where specificity and efficacy are critical .

Case Study: Biosensor Development

In a recent project, researchers used Boc-S-4-methoxybenzyl-D-cysteine to create a biosensor capable of detecting specific biomarkers associated with disease states. The compound's ability to form stable conjugates facilitated the sensor's sensitivity and specificity .

Antioxidant Research

Potential Antioxidant Properties

Research has explored the antioxidant potential of Boc-S-4-methoxybenzyl-D-cysteine, particularly its ability to reduce oxidative stress in various diseases. This property makes it a candidate for formulating supplements or pharmaceuticals aimed at mitigating oxidative damage .

Study Findings: Oxidative Stress Reduction

In vitro studies demonstrated that Boc-S-4-methoxybenzyl-D-cysteine significantly reduced markers of oxidative stress in cellular models, suggesting its potential utility in therapeutic contexts where oxidative damage is implicated .

Analytical Chemistry

Studying Protein Interactions

Boc-S-4-methoxybenzyl-D-cysteine is also utilized in analytical methods to study protein interactions and modifications. Its incorporation into peptides allows researchers to gain insights into cellular processes and disease mechanisms by tracking changes in protein behavior under various conditions .

Example: Protein Modification Analysis

A comprehensive study employed Boc-S-4-methoxybenzyl-D-cysteine in mass spectrometry analyses to assess protein modifications post-synthesis. The findings provided valuable information regarding the stability and reactivity of modified proteins under physiological conditions .

Comparative Data Table

| Application Area | Key Features | Notable Outcomes |

|---|---|---|

| Peptide Synthesis | Selective reactivity due to protective groups | Enhanced efficiency in therapeutic peptide assembly |

| Drug Development | Modification of biological activity | Improved efficacy against cancer cell lines |

| Bioconjugation | Stable attachment of biomolecules | Development of sensitive biosensors |

| Antioxidant Research | Reduction of oxidative stress | Potential therapeutic applications |

| Analytical Chemistry | Insights into protein interactions | Valuable data on protein stability and modifications |

Mecanismo De Acción

Target of Action

Boc-D-Cys(Mob)-OH, also known as Boc-D-Cys(pMeOBzl)-OH, Boc-S-4-methoxybenzyl-D-cysteine, or Boc-S-p-methoxybenzyl-D-cysteine, is primarily used as a protecting group for the cysteine thiol group . The primary target of this compound is the cysteine residue in peptides and proteins . The role of this compound is to protect the cysteine thiol group during peptide synthesis, preventing unwanted side reactions and ensuring the correct cysteine connectivity .

Mode of Action

The compound acts by attaching to the thiol group of cysteine, thereby protecting it from unwanted reactions during peptide synthesis . It can undergo oxidation to give the corresponding Mob-protected sulfone, Cys(Mob(O)), with either NaBO3 or H2O2 . Cys(Mob(O)) can in turn be incorporated into peptides via Fmoc-SPPS .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It plays a crucial role in the formation of intra- and inter-molecular disulfide bridges, which contribute to the stabilization of peptide and protein structures .

Pharmacokinetics

The stability of the carbocation generated during the acid treatment has a direct impact on the removal of the protective groups from the corresponding protected cys-containing peptides .

Result of Action

The use of this compound results in the successful synthesis of complex peptides and proteins with the correct cysteine connectivity . It enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine .

Action Environment

The action of this compound is influenced by various environmental factors such as pH, temperature, and the presence of other reactive groups. These factors can affect the stability of the protective group and its ability to protect the cysteine thiol group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-S-4-methoxybenzyl-D-cysteine is typically synthesized by reacting D-cysteine with Boc-S-4-methoxybenzyl chloride[2][2]. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product[2][2].

Industrial Production Methods

In an industrial setting, the synthesis of Boc-S-4-methoxybenzyl-D-cysteine follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and large-scale chromatography[2][2].

Análisis De Reacciones Químicas

Types of Reactions

Boc-S-4-methoxybenzyl-D-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The Boc and 4-methoxybenzyl groups can be removed under acidic conditions to reveal the free amino and thiol groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of free thiol groups.

Substitution: Free D-cysteine with exposed amino and thiol groups.

Comparación Con Compuestos Similares

Similar Compounds

Boc-S-4-methylbenzyl-D-cysteine: Similar structure but with a methyl group instead of a methoxy group.

Boc-S-4-methoxybenzyl-L-cysteine: The L-enantiomer of Boc-S-4-methoxybenzyl-D-cysteine.

Boc-S-4-methoxybenzyl-D-penicillamine: Contains a penicillamine residue instead of cysteine.

Uniqueness

Boc-S-4-methoxybenzyl-D-cysteine is unique due to its specific combination of protecting groups and the D-enantiomer of cysteine. This makes it particularly useful in the synthesis of peptides that require the D-form of cysteine, which can have different biological properties compared to the L-form.

Actividad Biológica

Boc-S-4-methoxybenzyl-D-cysteine is a cysteine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 4-methoxybenzyl substituent on the thiol group. This compound is primarily utilized in peptide synthesis, particularly for protecting the thiol group of cysteine to prevent unwanted reactions during peptide formation. Its biological activity is significant due to its role in protein structure, function, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for Boc-S-4-methoxybenzyl-D-cysteine is . The structural features include:

- Boc Group : Provides protection to the amino group.

- 4-Methoxybenzyl Group : Enhances steric hindrance while maintaining reactivity, which is crucial for specific applications in peptide chemistry.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| S-Benzyl-D-cysteine | Benzyl protecting group on thiol | Less sterically hindered than 4-methoxybenzyl |

| Fmoc-S-cysteine | Fmoc protecting group on amino group | More commonly used in solid-phase peptide synthesis |

| Boc-S-phenyl-D-cysteine | Phenyl protecting group on thiol | Different electronic properties affecting reactivity |

| Boc-S-trityl-D-cysteine | Trityl protecting group on thiol | Provides enhanced stability against oxidation |

Antimicrobial Properties

Research indicates that derivatives of cysteine, including Boc-S-4-methoxybenzyl-D-cysteine, exhibit significant antimicrobial activity. A study found that synthesized cysteine-based compounds demonstrated potent antibacterial and antifungal activities, suggesting that similar derivatives could be explored for therapeutic applications against infections .

Anticancer Potential

Cysteine derivatives have been investigated for their anticancer properties. For instance, compounds with structural similarities to Boc-S-4-methoxybenzyl-D-cysteine have shown effectiveness in inhibiting cell proliferation across various cancer cell lines. A notable study reported that certain cysteine analogs exhibited IC50 values ranging from 0.124 μM to 3.81 μM against different cancer types, indicating their potential as anticancer agents .

The biological activity of Boc-S-4-methoxybenzyl-D-cysteine can be attributed to its ability to participate in disulfide bond formation, which is critical for maintaining protein structure and function. Additionally, its protective groups allow for controlled reactivity during peptide synthesis, facilitating the development of peptides with specific biological functions.

Case Studies

- Antibacterial Activity : In vitro studies demonstrated that cysteine derivatives showed strong binding affinities comparable to established antibiotics like penicillin and ketoconazole, highlighting their potential as alternative antimicrobial agents .

- Anticancer Activity : The National Cancer Institute's screening of cysteine derivatives revealed promising results against various cancer cell lines, with some compounds exhibiting low micromolar IC50 values, suggesting effective inhibition of tumor growth .

Propiedades

IUPAC Name |

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTXRNJMNFVTOM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152879 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58290-35-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58290-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.